N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide
Description
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups
Properties
IUPAC Name |
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-14-16-8-9-21(12-15-5-2-1-3-6-15)13-18(16)20-19(23)11-17-7-4-10-24-17/h1-7,10,16,18,22H,8-9,11-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMYEBLRWHXMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)NC(=O)CC2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with formaldehyde and a suitable acid catalyst to form the benzylpiperidine intermediate. This intermediate is then reacted with thiophene-2-acetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various binding sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Similar piperidine core but lacks the thiophene ring and hydroxymethyl group.
Thiophene-2-acetamide: Contains the thiophene ring and amide group but lacks the piperidine ring.
N-(4-hydroxyphenyl)piperidine: Similar piperidine core with a hydroxyl group but lacks the thiophene ring.
Uniqueness
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is unique due to the combination of the piperidine and thiophene rings, along with the hydroxymethyl group. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
